Guanoclor Sulfate
Description
Vatensol (guanoclor sulfate) is an antihypertensive agent developed by Harvey Pharmaceuticals. Its chemical structure, [(2-(2,6-dichlorophenoxy)ethyl)amino]guanidine sulfate, confers dual mechanisms: adrenergic neuron blockade and dopamine β-oxidase inhibition . Preclinical studies demonstrate that Vatensol depletes catecholamine stores, inhibits norepinephrine synthesis, and reduces the tyramine pressor response . Clinically, it lowers systolic and diastolic blood pressure within 3–4 hours post-administration, peaking at 6–8 hours and lasting up to 12 hours .
Vatensol is particularly effective in patients with refractory hypertension, achieving satisfactory blood pressure control in 45% of cases as monotherapy and 75% when combined with thiazide diuretics . Unlike guanethidine or methyldopa, Vatensol exhibits a unique orthostatic efficacy profile, showing greater potency in standing versus recumbent patients .
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12Cl2N4O.H2O4S/c2*10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13;1-5(2,3)4/h2*1-3,14H,4-5H2,(H4,12,13,15);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMPVQGLMNQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl.C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl4N8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-48-4 | |
| Record name | Guanoclor sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOCLOR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1U97XK18R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanoclor sulfate is synthesized through a multi-step process. The initial step involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to form an intermediate compound. This intermediate is then reacted with S-methylthiourea to produce guanochlor .
Industrial Production Methods: The industrial production of guanochlor sulfate involves the preparation of the free base followed by its conversion to the sulfate salt. The free base is prepared by reacting the intermediate compound with S-methylthiourea, and the resulting product is then treated with sulfuric acid to form the sulfate salt .
Chemical Reactions Analysis
Types of Reactions: Guanoclor sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the phenoxy and guanidine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Guanoclor sulfate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving sympatholytic agents and their interactions with non-adrenergic sites.
Biology: The compound is studied for its effects on biological systems, particularly its binding to kidney membranes.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and other cardiovascular conditions.
Industry: The compound is used in the development of antihypertensive drugs and related pharmaceutical products
Mechanism of Action
Guanoclor sulfate exerts its effects by binding to non-adrenergic sites in pig kidney membranes. This binding inhibits the release of norepinephrine, leading to a reduction in blood pressure. The molecular targets involved in this mechanism include adrenergic receptors and related pathways .
Comparison with Similar Compounds
Mechanism of Action
The table below compares Vatensol’s mechanism with three structurally or functionally similar antihypertensives:
Key Differences :
- Vatensol uniquely inhibits dopamine β-oxidase, impairing norepinephrine synthesis, whereas guanethidine directly depletes norepinephrine stores .
- Methyldopa acts centrally, unlike Vatensol’s peripheral sympatholytic effects .
Clinical Efficacy
Data from a double-blind trial comparing Vatensol with guanethidine, methyldopa, and guanoxan :
| Compound | Response Rate (Monotherapy) | Synergy with Thiazides | Orthostatic Efficacy |
|---|---|---|---|
| Vatensol | 45% | 75% | High |
| Guanethidine | 50% | 80% | Moderate |
| Methyldopa | 40% | 70% | Low |
| Guanoxan | 35% | 65% | Moderate |
Key Findings :
- Vatensol’s orthostatic efficacy surpasses guanethidine and methyldopa, making it suitable for patients with postural hypertension .
- Guanethidine shows marginally higher monotherapy response rates but carries a higher risk of severe orthostatic hypotension .
Chemical and Pharmacokinetic Properties
| Property | Vatensol | Guanethidine | Methyldopa |
|---|---|---|---|
| Solubility | 1:400 in water | 1:100 in water | 1:10 in water |
| Half-life | 12 hours | 5 days | 2 hours |
| LogP (octanol/water) | 1.5 | 2.0 | 0.8 |
Structural Insights :
- Vatensol’s dichlorophenoxy group enhances lipid solubility (LogP = 1.5) compared to methyldopa, facilitating peripheral tissue penetration .
- Guanethidine’s extended half-life (5 days) necessitates less frequent dosing but increases cumulative toxicity risk .
Adverse Effects and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
